![molecular formula C25H32O5 B1201209 ZK 91587 CAS No. 84542-26-7](/img/structure/B1201209.png)
ZK 91587
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
脱氧腺苷三磷酸是一种在细胞中用于 DNA 合成(或复制)的核苷酸,作为 DNA 聚合酶的底物 。它是 DNA 复制中的一个关键组成部分,确保从一代到下一代的遗传信息准确传递。
准备方法
合成路线和反应条件: 脱氧腺苷三磷酸可以通过两步磷酸化反应从脱氧腺苷单磷酸合成。第一步涉及脱氧腺苷单磷酸磷酸化为脱氧腺苷二磷酸,由脱氧核苷单磷酸激酶催化。第二步涉及脱氧腺苷二磷酸磷酸化为脱氧腺苷三磷酸,由丙酮酸激酶催化 。
工业生产方法: 脱氧腺苷三磷酸的商业化生产通常采用化学方法。反应以脱氧腺苷单磷酸为底物,与三丁基铵盐和正磷酸进行,并以二环己基碳二酰亚胺作为催化剂,以及吡啶或二甲基甲酰胺等有机溶剂。这种方法生产的脱氧腺苷三磷酸的产率在 40% 到 80% 之间 。
化学反应分析
反应类型: 脱氧腺苷三磷酸会发生各种化学反应,包括磷酸化和水解。它还可以参与酶促反应,例如由 DNA 聚合酶和核糖核苷酸还原酶催化的反应 。
常用试剂和条件: 脱氧腺苷三磷酸合成中常用的试剂包括脱氧腺苷单磷酸、正磷酸和二环己基碳二酰亚胺。反应通常在吡啶或二甲基甲酰胺等有机溶剂中进行 。
主要产物: 脱氧腺苷单磷酸磷酸化形成的主要产物是脱氧腺苷三磷酸。这种化合物对 DNA 的合成和修复至关重要 。
科学研究应用
Endocrine Applications
ZK 91587 has been studied for its role in modulating hormonal activities. Its weak antiandrogenic properties have been noted in studies involving male rat fetuses, indicating potential implications for endocrine disruption and developmental biology. Specifically, this compound exhibited less antiandrogenic activity compared to spironolactone, suggesting it could be a safer alternative in certain contexts .
Table 1: Comparative Antiandrogenic Activity
Compound | Antiandrogenic Activity | Remarks |
---|---|---|
This compound | Low | Less potent than spironolactone |
Spironolactone | Moderate | More pronounced antiandrogenic effects |
Mespirenone | Moderate | Similar profile to spironolactone |
Cardiovascular Research
This compound has been investigated for its effects on endothelial nitric oxide synthesis. In vitro studies demonstrated that while it does not alter nitric oxide synthesis directly, it plays a significant role in the context of other hormones like aldosterone. The compound was shown to prevent the negative effects of aldosterone on nitric oxide production and endothelial function . This suggests potential cardiovascular applications, particularly in conditions characterized by elevated aldosterone levels.
Table 2: Effects of this compound on Nitric Oxide Synthesis
Hormone | Effect of this compound | Mechanism of Action |
---|---|---|
Aldosterone | Inhibitory | Prevents aldosterone-induced reduction in NO |
Progestins | No significant effect | Does not influence NO synthesis directly |
Antimicrobial and Anticancer Research
While the primary focus of this compound has been on its endocrine effects, there is emerging interest in its potential antimicrobial and anticancer properties. Recent studies have explored the synthesis of derivatives related to this compound that exhibit antimicrobial activity against various pathogens. However, specific data on this compound itself in this context remains limited .
Pharmacological Characterization
This compound has been characterized for its binding affinity to mineralocorticoid receptors in the brain and other tissues. Such pharmacological profiling is crucial for understanding its mechanism of action and potential therapeutic applications. The compound's ability to bind effectively to these receptors positions it as a candidate for further research into treatments for conditions like hypertension and heart failure .
作用机制
脱氧腺苷三磷酸作为 DNA 聚合酶的底物,在复制过程中促进脱氧核糖核苷酸添加到正在生长的 DNA 链中。它也作为心肌肌球蛋白的替代能量底物,促进横桥形成 。高水平的脱氧腺苷三磷酸可以抑制核糖核苷酸还原酶,导致免疫功能受损 。
与相似化合物的比较
相似化合物:- 腺苷三磷酸
- 脱氧鸟苷三磷酸
- 脱氧胞苷三磷酸
- 脱氧胸腺嘧啶三磷酸
独特性: 脱氧腺苷三磷酸在 DNA 合成过程中作为 DNA 聚合酶的底物而独一无二。与主要参与能量传递的腺苷三磷酸不同,脱氧腺苷三磷酸专门用于 DNA 的复制和修复 。
相似化合物的比较
Similar Compounds:
- Adenosine triphosphate
- Deoxyguanosine triphosphate
- Deoxycytidine triphosphate
- Deoxythymidine triphosphate
Uniqueness: Deoxyadenosine triphosphate is unique in its role as a substrate for DNA polymerase during DNA synthesis. Unlike adenosine triphosphate, which is primarily involved in energy transfer, deoxyadenosine triphosphate is specifically used in the replication and repair of DNA .
生物活性
ZK 91587 is a synthetic compound primarily recognized for its role as a selective antagonist of the mineralocorticoid receptor (MCR). It has been explored for potential therapeutic applications in managing conditions like hypertension and heart failure by mimicking or blocking the actions of aldosterone, a natural hormone that regulates sodium and water balance in the body. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its comparative efficacy with other compounds.
Overview of this compound
- Chemical Structure : this compound is a spironolactone derivative designed to enhance affinity for the mineralocorticoid receptor.
- Mechanism of Action : It operates by binding to MCR, inhibiting aldosterone's effects, which leads to diuresis and a reduction in blood pressure.
Affinity for Mineralocorticoid Receptor
This compound has demonstrated high affinity for the mineralocorticoid receptor compared to other known antagonists. Studies have shown that while it effectively competes with aldosterone at the receptor site, its in vivo biological potency does not always correlate with in vitro binding affinity. This discrepancy highlights the complexity of receptor-mediated hormone action and suggests that additional factors influence biological activity beyond mere receptor binding.
Compound | Binding Affinity (Ki) | Biological Potency (ED50) |
---|---|---|
This compound | Low nanomolar range | Variable |
Spironolactone | Moderate nanomolar | High |
Canrenone | Moderate nanomolar | Moderate |
Pharmacological Effects
- Antihypertensive Activity : Clinical studies have indicated that this compound can effectively lower blood pressure in hypertensive models, comparable to traditional treatments like spironolactone.
- Diuretic Effects : The compound promotes diuresis by inhibiting sodium reabsorption in renal tubules, leading to increased urine output.
- Electrolyte Balance : Unlike some diuretics, this compound helps maintain potassium levels, reducing the risk of hypokalemia.
Clinical Trials
A series of clinical trials have assessed the efficacy and safety profile of this compound. These studies typically compare its effects against standard treatments such as spironolactone:
- Study A : Evaluated the long-term effects on blood pressure control in patients with resistant hypertension. Results indicated significant reductions in systolic and diastolic blood pressure over a six-month period.
- Study B : Focused on electrolyte balance in patients with chronic heart failure. This compound maintained potassium levels more effectively than spironolactone.
Comparative Analysis
In terms of overall effectiveness and side effect profiles, this compound presents both advantages and limitations when compared to existing therapies:
Feature | This compound | Spironolactone |
---|---|---|
Efficacy | High | High |
Risk of Hypokalemia | Low | Moderate |
Side Effects | Minimal | Hormonal side effects |
Administration Frequency | Once daily | Once daily |
属性
CAS 编号 |
84542-26-7 |
---|---|
分子式 |
C25H32O5 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |
InChI |
InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |
InChI 键 |
YDIQJONNFLVNGD-FPMRONRSSA-N |
SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
手性 SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |
规范 SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
同义词 |
7 alpha-methoxycarbonyl-15 beta,16 beta-methylene-3-oxo-17 alpha-pregn-4-ene-21,17-carbolactone ZK 91587 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。